molecular formula C20H21FN2O B5784844 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine

1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine

Cat. No. B5784844
M. Wt: 324.4 g/mol
InChI Key: VIPLIZKTXFHPGQ-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine, also known as MPFP, is a chemical compound with potential applications in scientific research. MPFP belongs to the class of piperazine derivatives and has been shown to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves its interaction with the serotonin 5-HT1A receptor. This compound acts as a partial agonist of this receptor, meaning it activates the receptor to a lesser extent than a full agonist. This results in a modulatory effect on the receptor, which can influence the activity of other neurotransmitter systems.
Biochemical and Physiological Effects
This compound has been shown to exhibit unique biochemical and physiological effects. It has been reported to increase the release of the neurotransmitters dopamine and norepinephrine in certain brain regions, while decreasing their release in others. This compound has also been shown to increase the expression of certain genes involved in neuroplasticity and stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for specific targeting of this receptor. However, one limitation is its partial agonist activity, which may complicate interpretation of results compared to a full agonist or antagonist.

Future Directions

There are several potential future directions for research involving 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders and anxiety. Another direction is the exploration of its interactions with other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, the development of more selective and potent derivatives of this compound could lead to further insights into the function of the serotonin 5-HT1A receptor.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine involves the reaction of 2-methyl-3-phenylacrylic acid with 1-(2-fluorophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white solid, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

1-(2-fluorophenyl)-4-(2-methyl-3-phenylacryloyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit affinity for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. This compound can be used to study the function of this receptor and its interactions with other neurotransmitter systems.

properties

IUPAC Name

(Z)-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-16(15-17-7-3-2-4-8-17)20(24)23-13-11-22(12-14-23)19-10-6-5-9-18(19)21/h2-10,15H,11-14H2,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPLIZKTXFHPGQ-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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